N-(2,5-difluorophenyl)azetidine-3-carboxamide

Description

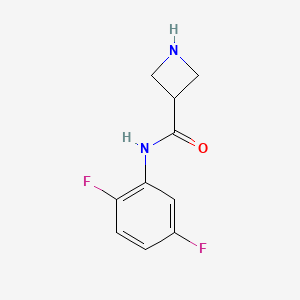

N-(2,5-difluorophenyl)azetidine-3-carboxamide is a small-molecule compound featuring an azetidine (a four-membered saturated heterocycle) core substituted with a carboxamide group at the 3-position and a 2,5-difluorophenyl moiety. This structure is notable for its conformational rigidity due to the azetidine ring, which may enhance binding specificity in biological targets.

Properties

Molecular Formula |

C10H10F2N2O |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)azetidine-3-carboxamide |

InChI |

InChI=1S/C10H10F2N2O/c11-7-1-2-8(12)9(3-7)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15) |

InChI Key |

YCCUBZFOGKHZEI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(=O)NC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

N-(2,5-difluorophenyl)azetidine-3-carboxamide has shown potential as an anticancer agent. Recent studies indicate that azetidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Lung Cancer Cells

A study investigated the effects of azetidine derivatives on A549 lung adenocarcinoma cells. The results demonstrated that modifications in the azetidine structure could enhance anticancer activity. For instance, compounds with specific substituents reduced cell viability significantly compared to standard treatments like cisplatin .

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| Control (Cisplatin) | 30 | <0.0001 |

| This compound | 24.5 | <0.0001 |

This suggests that this compound may serve as a promising candidate for further development in cancer therapy.

Antibacterial Applications

The antibacterial properties of azetidine derivatives have been widely studied, revealing their effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

In a comparative study assessing the antibacterial efficacy of several azetidine derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli effectively .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings highlight the potential for this compound to be developed into a therapeutic agent for bacterial infections.

Antiviral Applications

Emerging research also points to the antiviral capabilities of azetidine derivatives. The structural features of this compound may contribute to its efficacy against viral pathogens.

Case Study: Antiviral Efficacy

A recent investigation focused on the antiviral properties of various azetidine compounds, including this compound. The results indicated that these compounds could serve as effective inhibitors of viral replication in vitro, particularly against RNA viruses .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The use of more environmentally friendly reagents is encouraged to enhance the sustainability of its production .

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,5-difluorophenyl)azetidine-3-carboxamide with related compounds based on structural features, synthesis, and pharmacological profiles inferred from the evidence.

Core Heterocycle Comparison

Key Observations :

- Functional Group Impact : The 2,5-difluorophenyl group is conserved across analogs, suggesting a role in enhancing lipophilicity and membrane permeability .

Pharmacological and Physicochemical Properties

Key Findings :

- The azetidine analog’s smaller ring may reduce metabolic stability compared to pyrrolidine-based TRK inhibitors but could improve binding kinetics in specific targets.

Notes on Discrepancies and Limitations

Structural extrapolations are necessary.

Therapeutic Potential: While TRK inhibitors are validated in cancer, the azetidine analog’s efficacy remains speculative without direct data.

Biological Activity

N-(2,5-difluorophenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula , with a molecular weight of 212.20 g/mol. The structure features a four-membered nitrogen-containing azetidine ring, which contributes to its unique chemical properties and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, disrupting normal enzymatic functions by binding to active sites or allosteric sites on enzymes.

- Receptor Modulation : It also acts as a receptor modulator, influencing receptor activity which may lead to altered physiological responses in biological systems .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has been evaluated for its efficacy against several bacterial strains, demonstrating significant antimicrobial activity.

- Anticancer Activity : Preliminary studies suggest its potential in inhibiting cancer cell proliferation, particularly against specific cancer lines .

- Anti-inflammatory Effects : Some studies have indicated that it may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

Research Findings and Case Studies

A review of literature reveals several key studies focusing on the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound inhibits the growth of various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

- Mechanistic Insights : Mechanistic studies involving molecular docking simulations suggest that this compound binds effectively to target proteins involved in cell cycle regulation and apoptosis pathways .

- Comparative Analysis : A comparative analysis with similar compounds highlights the distinct biological profiles attributed to the difluorophenyl substitution. For example:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H10F2N2O | Enzyme inhibition; Anticancer |

| N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide | C10H10ClFN2O | Antimicrobial properties |

| N-(2,4-difluorophenyl)-3-[4-(2-hydroxypropan-2-yl)triazol-1-yl]azetidine | C15H16F2N4O | Potential antitumor activity |

Future Directions

The ongoing research into this compound underscores its potential as a lead compound for drug development. Future studies should focus on:

- In Vivo Studies : Further exploration of its pharmacokinetics and pharmacodynamics through in vivo models to validate its therapeutic efficacy.

- Structural Optimization : Investigating analogs with modified structures to enhance potency and selectivity towards specific biological targets.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard analytical methods to confirm the structural integrity of N-(2,5-difluorophenyl)azetidine-3-carboxamide?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the azetidine ring and difluorophenyl substituent. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment, reverse-phase HPLC with UV detection (≥95% purity threshold) is recommended. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities, as seen in structurally related azetidine derivatives .

Q. How to optimize the solubility of this compound for in vitro assays?

- Methodological Answer: Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants like Tween-80. Pre-formulation studies using sodium citrate buffer (pH 4–6) have improved solubility in related azetidine carboxamides, as noted in liquid formulation patents . Stability in aqueous solutions should be monitored via HPLC over 24–72 hours under ambient and refrigerated conditions.

Q. What safety protocols are critical during handling of azetidine-3-carboxamide derivatives?

- Methodological Answer: Use fume hoods and PPE (gloves, lab coat, goggles) to minimize exposure. Avoid inhalation or direct contact, as azetidine derivatives may cause irritation. Storage should be in airtight containers under nitrogen at –20°C to prevent hydrolysis. Toxicity data from structurally similar compounds (e.g., MedChemExpress safety sheets) recommend limiting exposure to <1 mg/m³ .

Advanced Research Questions

Q. How to resolve contradictions in biochemical assay results for this compound?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate results using orthogonal methods:

- Kinase inhibition: Compare TRK family activity (TrkA/B/C) via radiometric (³³P-ATP) and fluorescence-based assays.

- Cellular activity: Use isogenic cell lines with/without target overexpression to confirm specificity.

Cross-reference findings with related compounds like Larotrectinib (LOXO-101), which shares structural motifs and targets TRK kinases .

Q. What strategies are effective for identifying stable crystalline forms of this compound?

- Methodological Answer: Screen crystallization solvents (e.g., ethanol/water mixtures) under controlled cooling rates (0.1–1°C/min). Characterize polymorphs via X-ray Powder Diffraction (XRPD) and Raman spectroscopy. Patent data for similar compounds (e.g., hydrogen sulfate salts) highlight the role of counterions in stabilizing crystalline lattices . Stability studies (40°C/75% RH for 4 weeks) can prioritize forms with minimal hygroscopicity.

Q. How to design in vivo pharmacokinetic studies for azetidine-3-carboxamide derivatives?

- Methodological Answer: Administer via oral gavage (5–10 mg/kg in PEG-400) and collect plasma at 0.5, 2, 6, 12, and 24 hours. Quantify compound levels using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Compare bioavailability to intravenous dosing (1 mg/kg). For brain penetration studies, measure cerebrospinal fluid (CSF)-to-plasma ratios, as seen in TRK inhibitor models .

Q. What computational approaches predict SAR for modifying the azetidine core?

- Methodological Answer: Perform molecular docking (AutoDock Vina) into TRK kinase domains (PDB: 6PLQ) to prioritize substituents enhancing hydrogen bonding (e.g., hydroxyl groups). Free Energy Perturbation (FEP) simulations can rank derivatives by binding affinity. Validate predictions with in vitro IC₅₀ assays against wild-type and mutant kinases (e.g., TRKA G595R) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.